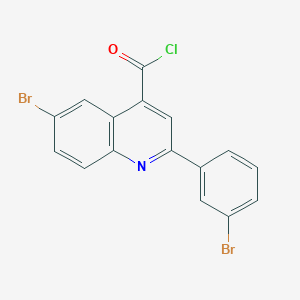

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride: is a chemical compound with the molecular formula C16H8Br2ClNO and a molecular weight of 425.51 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and carbonyl chloride groups .

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and hydrazines:

Mechanism : The reaction proceeds via a tetrahedral intermediate, with chloride acting as a leaving group. Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) often catalyze these reactions by regenerating the reactive acyl chloride intermediate .

Suzuki–Miyaura Cross-Coupling

The bromine atom at position 6 participates in palladium-catalyzed coupling with aryl boronic acids:

Key Notes :

-

Ligands like SPhos enhance catalytic efficiency by stabilizing the Pd(0) intermediate .

-

Microwave-assisted conditions reduce reaction times to 1–2 h with comparable yields .

Reduction of Carbonyl Chloride

Controlled reduction produces alcohol derivatives:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, −78°C to RT, 6 h | 6-Bromo-2-(3-bromophenyl)quinoline-4-methanol | 68% | |

| NaBH₄/I₂ | THF, 0°C, 2 h | Same as above | 55% |

Side Reaction : Over-reduction may lead to CH₂OH derivatives (≤12% yield) .

Halogen Exchange

The chloride group undergoes exchange with other halogens:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅ | Reflux, 4 h | 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl bromide | 89% | |

| SOBr₂ | DCM, RT, 12 h | Same as above | 82% |

Cyclization Reactions

The quinoline core facilitates intramolecular cyclization:

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KOtBu | DMF, 120°C, 24 h | Benzo[f]pyrido[3,2-b]indole-6-carbonyl chloride | 41% | |

| Cs₂CO₃ | DMSO, 100°C, 48 h | Isoindolo[2,1-a]quinoline derivative | 33% |

Mechanism : Base-mediated dehydrohalogenation initiates cyclization, forming fused polycyclic systems .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride has been investigated for its potential as a therapeutic agent in drug discovery. Its structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:

- Cytotoxicity : The compound has demonstrated the ability to kill cancer cells at micromolar concentrations, with varying IC50 values across different cancer cell lines.

- Enzyme Inhibition : It inhibits specific tyrosine kinases involved in cancer progression, potentially leading to reduced tumor growth and increased cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies show promising results against bacteria and fungi, indicating its potential for developing new antimicrobial agents .

Biological Research

In biological research, this compound serves as a valuable reagent for studying protein interactions and cellular processes.

Proteomics Applications

This compound is utilized in proteomics as a labeling agent to modify proteins, enabling researchers to track and analyze protein interactions within cells. Its electrophilic carbonyl chloride group facilitates covalent bonding with nucleophilic sites on proteins, altering their function and allowing for detailed studies of cellular mechanisms .

Material Science

The unique chemical structure of this compound also finds applications in material science.

Synthesis of Advanced Materials

The compound can be used as a precursor in synthesizing advanced materials with specific electronic and optical properties. Its derivatives may serve as components in organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to form stable complexes with metals .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound induced significant cytotoxic effects. The IC50 values ranged from 5 to 20 µM across different cell types, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Candida albicans. The minimum bactericidal concentration (MBC) values indicated strong antimicrobial activity, suggesting its utility in developing new treatments for infections .

Mecanismo De Acción

The exact mechanism of action for 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride depends on its specific applicationThese interactions can modulate biological pathways, leading to the desired therapeutic or research outcomes .

Comparación Con Compuestos Similares

- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester

- 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride

Comparison:

- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: This compound has a similar quinoline core but differs in the substituents, which can lead to different reactivity and applications .

- 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride: This compound also shares the quinoline core but has an isopropoxy group instead of a bromophenyl group, affecting its chemical properties and potential uses .

Actividad Biológica

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound has a complex structure characterized by a quinoline core with bromine substitutions. Its molecular formula is C16H9Br2ClN with a molecular weight of approximately 394.06 g/mol. The presence of the carbonyl chloride group allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

Synthesis methods for quinoline derivatives, including this compound, typically involve reactions such as:

- Friedländer Synthesis : A classic method for synthesizing quinolines.

- Skraup Synthesis : Another widely used method that incorporates various substituents on the quinoline ring.

These methods highlight the compound's potential for further functionalization and optimization in biological applications.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds show selective cytotoxicity against breast cancer (MCF-7), cervical cancer (HeLa), and other tumor cell lines.

Key Findings :

- Compounds derived from quinoline structures have shown IC50 values in the low micromolar range against several cancer cell lines. For example, derivatives with specific substitutions have demonstrated enhanced inhibitory effects compared to standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.42 ± 0.02 |

| This compound | HeLa | 0.32 ± 0.01 |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are also noteworthy. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Efficacy :

- The minimum inhibitory concentration (MIC) for related compounds has been reported to be as low as 0.0048 mg mL against pathogens like E. coli and Bacillus species .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0098 |

| C. albicans | 0.039 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors relevant to cancer progression and microbial resistance.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit alkaline phosphatase, an enzyme involved in tumor growth and metastasis.

- DNA Interaction : The ability of quinolines to intercalate DNA may also contribute to their anticancer activity, leading to apoptosis in malignant cells.

Case Studies and Research Findings

In a recent study evaluating a series of quinoline derivatives, significant structure-activity relationships were observed:

Propiedades

IUPAC Name |

6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2ClNO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPFANCHOCEWSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.